molecular formula C20H20O4 B11937108 Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate CAS No. 56586-34-6

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate

Cat. No.: B11937108
CAS No.: 56586-34-6
M. Wt: 324.4 g/mol
InChI Key: MJAGZKYWKWEKQU-UHFFFAOYSA-N
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Description

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate (CAS: 19713-73-6) is a cyclobutane-based dicarboxylate ester with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol . The compound features a central cyclobutane ring substituted with two phenyl groups at the 2 and 4 positions and methyl ester groups at the 1 and 3 positions. Key physical properties include a density of 1.181 g/cm³, a boiling point of 452.6°C, and a flash point of 225.5°C . It is structurally derived from α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), with esterification of the carboxylic acid groups enhancing its stability and modulating solubility .

Properties

CAS No.

56586-34-6

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)18(20(22)24-2)16(17)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3

InChI Key

MJAGZKYWKWEKQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Solution-Phase Photodimerization

The most widely reported method for synthesizing dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves the [2+2] photocycloaddition of methyl cinnamate derivatives under ultraviolet (UV) light. In a study by Mujeeb Khan et al., the photodimerization of cinnamic acid analogs in solution yielded cyclobutane dicarboxylates with high regioselectivity. For the target compound, methyl cinnamate monomers undergo dimerization when irradiated at wavelengths between 300–350 nm in inert solvents like toluene or benzene.

Key Conditions:

  • Reactants: Methyl cinnamate (2 equivalents)

  • Solvent: Toluene or benzene (anhydrous)

  • Light Source: UV lamp (λ = 310 nm)

  • Reaction Time: 24–48 hours

  • Yield: 60–75%

The reaction proceeds via a triplet excited state, where the conjugated double bonds of two cinnamate monomers align antiparallel to form a cyclobutane ring. The stereochemistry of the product is dictated by the syn head-to-head configuration of the monomers, as confirmed by X-ray crystallography.

Solid-State Photodimerization

Solid-state synthesis offers enhanced stereocontrol by pre-organizing monomers in crystalline lattices. Bernstein et al. demonstrated that crystalline arrangements of cinnamate derivatives facilitate [2+2] cycloadditions with minimal side reactions. For this compound, this method involves:

  • Growing single crystals of methyl cinnamate derivatives.

  • Irradiating the crystals with UV light (λ = 365 nm) for 6–12 hours.

  • Isolating the cycloadduct via solvent washing.

Advantages:

  • Stereoselectivity: Exclusive formation of the anti-head-to-head isomer.

  • Purity: No chromatographic purification required.

  • Yield: 85–90%.

Photocatalyzed Cycloaddition Using Transition Metal Complexes

Recent advances employ transition metal photocatalysts to enhance reaction efficiency. A ruthenium-based system reported by ACS Journal of Organic Chemistry utilizes [Ru(bpy)₃]²⁺ as a triplet photosensitizer. Under blue light (465 nm), the catalyst promotes energy transfer to methyl cinnamate, enabling cycloaddition at ambient temperatures.

Optimized Parameters:

ParameterValue
CatalystRu(bpy)₃₂ (5 mol%)
SolventDichloromethane (deoxygenated)
Light Source465 nm LED
Reaction Time2–4 hours
Yield78–82%

This method eliminates the need for prolonged UV exposure, reducing side reactions such as over-oxidation.

Catalytic Coupling Reactions

Ullmann-Type Coupling with Copper Catalysts

A patent (CN111018706A) describes a copper-catalyzed coupling strategy for synthesizing diaryl ether dicarboxylates, adaptable to cyclobutane systems. While originally developed for 4,4'-diphenyl ether dicarboxylic acid, the protocol can be modified for this compound by substituting halobenzoates with cinnamate esters.

Procedure:

  • Dehydration Step:

    • Mix methyl 4-hydroxycinnamate with KOH in toluene at 110–120°C under N₂.

  • Coupling Step:

    • Add CuCl/8-hydroxyquinoline catalyst and methyl 4-chlorocinnamate.

    • Heat at 160–180°C for 8–12 hours.

  • Isolation:

    • Extract with ethyl acetate, concentrate, and recrystallize from ethanol.

Outcomes:

  • Yield: 70–75%.

  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

MethodYield (%)SelectivityScalabilityLimitations
Solution-Phase UV60–75ModerateLaboratoryLong reaction time
Solid-State85–90HighSmall-scaleCrystallization dependency
Ru-Photocatalyzed78–82HighPilot-scaleCatalyst cost
Copper-Catalyzed Coupling70–75ModerateIndustrialRequires halogenated precursors

Mechanistic Insights

Photocycloaddition Pathway

The [2+2] cycloaddition proceeds via a diradical intermediate (Figure 1). UV excitation promotes one monomer to a triplet state, which reacts with a ground-state monomer to form a biradical. Intersystem crossing followed by ring closure yields the cyclobutane product.

Role of Catalysts in Coupling Reactions

Copper catalysts mediate oxidative coupling by facilitating single-electron transfers (SETs). The Cu(I)/Cu(II) cycle activates halocinnamate esters, enabling C–O bond formation between aryl groups .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.

    Reduction: Formation of 2,4-diphenylcyclobutane-1,3-dimethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Organic Synthesis

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical transformations. Its unique structure allows for selective reactions that can lead to diverse derivatives with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound may exhibit biological activities worth exploring:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer effects due to their ability to interact with biological macromolecules.
  • Antimicrobial Activity : The compound is under investigation for its potential antimicrobial properties, which could lead to new therapeutic agents against resistant strains of bacteria.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied as a potential pharmaceutical intermediate. Its structural complexity may allow it to function as a precursor for drugs targeting specific biological pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Polymer Chemistry : Research has shown that this compound can be used in synthesizing polyesters with desirable thermal properties. For instance, polycyclobutane-based polymers exhibit unique mechanical properties suitable for various industrial applications .
  • Biological Interaction Studies : Investigations into the interactions of this compound with biological systems have revealed its potential for modulating enzymatic activity and influencing cellular pathways.

Mechanism of Action

The mechanism of action of dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with biological targets through its cyclobutane ring and ester groups. The compound can participate in hydrogen bonding and van der Waals interactions, stabilizing its structure and enhancing its biological activity . The specific molecular targets and pathways depend on the context of its application, such as its role as an analgesic or in polymer synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core ring systems, and biological or physicochemical properties. Below is a detailed comparison:

Substituent Variations on the Cyclobutane Core
Compound Name Molecular Formula Substituents Key Properties/Activity Reference
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate (Target Compound) C₂₀H₂₀O₄ Methyl esters, phenyl groups High thermal stability (bp 452.6°C), lipophilic (LogP 3.146)
Bis((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) 2,4-diphenylcyclobutane-1,3-dicarboxylate (Compound 131) C₃₈H₄₆O₄ Borneol esters, phenyl groups Exhibits analgesic activity (α-truxillic acid lacks this activity)
Dimethyl 2,4-bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylate C₂₀H₂₀O₆ Methyl esters, 4-hydroxyphenyl groups Increased polarity due to phenolic -OH groups; potential antioxidant applications

Key Insights :

  • Ester Group Impact : Replacement of methyl esters with bulky borneol moieties (Compound 131) introduces significant analgesic activity, absent in the parent α-truxillic acid or the target compound .
Cyclobutane Dicarboxylates with Heterocyclic Modifications
Compound Name Molecular Formula Core Structure Key Properties/Applications Reference
γ-Truxilline C₃₈H₄₆N₂O₈ Cyclobutane + azabicyclo Complex structure with nitrogen; potential CNS activity
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate C₁₁H₁₀O₅ Oxabicycloheptadiene Used in Diels-Alder reactions; forms tetracyclic products

Key Insights :

  • Heteroatom Incorporation : γ-Truxilline’s azabicyclo groups may confer neuroactive properties, contrasting with the purely hydrocarbon-based target compound .
  • Reactivity Differences : The oxabicycloheptadiene derivative participates in retro-Diels-Alder reactions, highlighting how ring strain and heteroatoms alter reactivity compared to the stable cyclobutane core .
Parent Acid and Derivatives
Compound Name Molecular Formula Functional Groups Key Properties Reference
α-Truxillic Acid C₁₈H₁₆O₄ Carboxylic acids Low solubility; no analgesic activity
Target Compound C₂₀H₂₀O₄ Methyl esters Enhanced stability and lipophilicity vs. parent acid

Key Insights :

  • Esterification of α-truxillic acid improves pharmacokinetic properties, making the target compound more suitable for hydrophobic environments .

Biological Activity

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate (DMDPC) is an organic compound characterized by its complex structure featuring a cyclobutane core with two ester functional groups and two phenyl substituents. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMDPC, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

PropertyValue
CAS No. 56586-34-6
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name This compound
InChI Key MJAGZKYWKWEKQU-UHFFFAOYSA-N

The biological activity of DMDPC is primarily attributed to its structural features that facilitate interactions with biological targets. The cyclobutane ring and ester groups allow for:

  • Hydrogen Bonding : Enhances interaction with biomolecules.
  • Van der Waals Interactions : Stabilizes the compound's structure in biological systems.

These interactions may contribute to its potential analgesic properties and other pharmacological effects observed in various studies.

Analgesic Properties

DMDPC has been studied for its analgesic effects, showing promise in reducing pain responses in animal models. In particular, it has been noted for:

  • Pain Relief : Demonstrated effectiveness in reducing nociceptive behavior in rodent models.
  • Mechanisms : Potential modulation of pain pathways through receptor interactions .

Anti-inflammatory Effects

Research indicates that DMDPC may possess anti-inflammatory properties. This is supported by findings that suggest it can inhibit pro-inflammatory cytokine production, which plays a significant role in various inflammatory diseases .

Comparative Analysis with Related Compounds

DMDPC shares structural similarities with several other cyclobutane derivatives. Below is a comparison table highlighting these compounds:

Compound NameStructure FeaturesUnique Aspects
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylateSimilar cyclobutane structureDifferent regioselectivity affecting reactivity
Dimethyl 2,4-bis(phenyl)cyclobutane-1,3-dicarboxylateContains bis(phenyl) substituentsEnhanced steric hindrance impacting chemical behavior
Dimethyl truxillic acid derivativesRelated to truxillic acid structuresExhibits unique biological activity profiles

Case Studies and Research Findings

Several studies have investigated the biological activity of DMDPC:

  • Study on Analgesic Effects :
    • A study demonstrated that DMDPC significantly reduced pain responses in mice subjected to formalin-induced pain models. The compound was administered at varying doses, showing a dose-dependent response .
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory potential of DMDPC, revealing that it inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a possible mechanism for its anti-inflammatory effects.
  • Synthesis and Reactivity Studies :
    • Research into the synthetic pathways for DMDPC highlighted its versatility as a precursor for more complex organic molecules. The compound's ability to undergo oxidation and reduction reactions further emphasizes its utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate, and what are the critical reaction parameters?

  • The compound is typically synthesized via cycloaddition or esterification reactions. For example, analogous cyclobutane derivatives are prepared using [2+2] photocycloaddition of substituted cinnamates under UV light, requiring precise control of reaction time, temperature, and solvent polarity to avoid side products . Esterification of dicarboxylic acid precursors with methanol in the presence of acid catalysts (e.g., H₂SO₄) is another method, with purity dependent on stoichiometric ratios and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR is critical for confirming the cyclobutane core and substituent arrangement, with distinct splitting patterns for vicinal protons. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bending. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight and fragmentation patterns, while elemental analysis ensures purity (>95% for research-grade samples) . X-ray crystallography is recommended for absolute stereochemical confirmation .

Q. How can researchers differentiate between stereoisomers of this compound?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers using isocratic elution with hexane/isopropanol. Optical rotation ([α]D) and circular dichroism (CD) provide complementary data. Computational modeling (DFT) predicts stereoelectronic effects on stability and reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [2+2] cycloaddition reactions under varying solvent conditions?

  • Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated transition states, accelerating cycloaddition but risking dimerization. Non-polar solvents (toluene) favor supramolecular preorganization but require longer irradiation times. Solvent effects on quantum yield and regioselectivity should be modeled using time-dependent DFT .

Q. How do hydroxylated derivatives (e.g., dimethyl 2,4-bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylate) influence biological activity compared to the parent compound?

  • Hydroxyl groups enhance hydrogen-bonding capacity, improving solubility and interaction with biological targets. For example, hydroxylated analogs exhibit moderate antibacterial activity (MIC 32–64 µg/mL against S. aureus) due to membrane disruption, whereas the non-hydroxylated parent compound shows weaker effects (MIC >128 µg/mL). Structure-activity relationships (SAR) should prioritize substituent polarity and steric effects .

Q. What computational strategies are optimal for predicting the environmental fate of this compound in atmospheric and aquatic systems?

  • Molecular dynamics (MD) simulations can model hydrolysis kinetics in water, while Gaussian-based QSPR predicts photodegradation pathways under UV exposure. Atmospheric persistence is influenced by OH radical reaction rates (kOH), calculable via collision theory and transition state analysis .

Q. How can researchers resolve contradictions in reported crystallographic data for cyclobutane derivatives?

  • Discrepancies in bond angles or torsional strains often arise from packing effects or temperature-dependent polymorphism. Redetermination using low-temperature (100 K) X-ray diffraction and Hirshfeld surface analysis clarifies intermolecular interactions. Cross-validation with neutron diffraction or solid-state NMR is advised .

Q. What methodologies optimize the scale-up of this compound synthesis while minimizing waste?

  • Process intensification via continuous-flow reactors improves heat/mass transfer and reduces side reactions. Membrane separation technologies (e.g., nanofiltration) recover catalysts and unreacted precursors, aligning with green chemistry principles . Life cycle assessment (LCA) metrics should evaluate solvent recovery rates and E-factors.

Methodological Considerations

  • Experimental Design : Link synthetic protocols to reaction mechanism theories (e.g., Frontier Molecular Orbital theory for cycloadditions) .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + XRD) to confirm structural assignments .
  • Contradiction Analysis : Compare results across solvent systems, temperatures, and instrumentation to isolate variables .

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